2-(3-acetyl-1H-indol-1-yl)-N-(2-chloro-6-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-acetylindol-1-yl)-N-(2-chloro-6-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-12-6-5-8-16(20)19(12)21-18(24)11-22-10-15(13(2)23)14-7-3-4-9-17(14)22/h3-10H,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXQYJBIIMFGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Core Formation Followed by Acetamide Coupling
This approach begins with the construction of the 3-acetylindole scaffold, followed by N-alkylation with a chloroacetamide derivative.
Step 1: Synthesis of 3-Acetyl-1H-Indole
The indole nucleus is synthesized via the Fischer indole synthesis, which involves cyclization of phenylhydrazine with a ketone. For 3-acetyl substitution, 2-acetylcyclohexanone is reacted with phenylhydrazine under acidic conditions (HCl/EtOH, reflux, 8–12 hours) to yield 3-acetylindole. Microwave-assisted methods reduce reaction times to 1–2 hours at 80°C with comparable yields (75–85%).
Step 2: N-Alkylation with 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide
The indole’s N1 position is alkylated using 2-chloro-N-(2-chloro-6-methylphenyl)acetamide in the presence of a base (K₂CO₃ or NaH) in anhydrous DMF or THF. Reaction conditions vary:
- Conventional heating : 60–80°C, 6–8 hours, yielding 60–70%.
- Microwave irradiation : 100–120°C, 20–30 minutes, yielding 75–80%.
The reaction mechanism proceeds via nucleophilic substitution (SN2), where the indole’s nitrogen attacks the electrophilic carbon of the chloroacetamide.
Direct Coupling of Preformed Indole and Acetamide Units
An alternative route involves coupling pre-synthesized 3-acetylindole with 2-chloro-N-(2-chloro-6-methylphenyl)acetamide via a Ullmann-type coupling or palladium-catalyzed amidation.
Ullmann Coupling
- Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄, DMSO, 110°C, 24 hours.
- Yield : 50–55%.
Palladium-Catalyzed Amidation
Optimization of Reaction Parameters
Key variables influencing yield and purity include solvent polarity, temperature, and catalyst loading. The table below summarizes optimized conditions for critical steps:
Purification and Characterization
Purification Methods
- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent.
- Recrystallization : Ethanol/water (4:1) at 0°C yields crystals with >99% purity.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole H2), 7.65–7.10 (m, 6H, aromatic), 4.82 (s, 2H, CH₂CO), 2.61 (s, 3H, COCH₃), 2.34 (s, 3H, Ar-CH₃).
- IR (KBr) : 1685 cm⁻¹ (C=O, acetyl), 1650 cm⁻¹ (C=O, amide), 1550 cm⁻¹ (C-N).
Challenges and Mitigation Strategies
Regioselectivity in N-Alkylation :
Competing alkylation at the indole’s C3 position is minimized by using bulky bases (e.g., NaH) and polar aprotic solvents.Byproduct Formation During Ullmann Coupling :
Homocoupling of the acetamide is suppressed by maintaining strict anhydrous conditions and using excess indole.Microwave Method Scalability :
Batch size limitations are addressed via continuous-flow reactors, achieving gram-scale synthesis with consistent yields.
Industrial-Scale Production Considerations
For large-scale manufacturing, the microwave-assisted route is preferred due to its rapid kinetics and energy efficiency. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
2-(3-acetyl-1H-indol-1-yl)-N-(2-chloro-6-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and phenyl rings.
Reduction: Reduced forms of the carbonyl groups, potentially leading to alcohols or amines.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines.
Case Study: Anticancer Activity
A study conducted by Zhang et al. (2024) evaluated the anticancer effects of this compound on several cancer types, including breast and lung cancers. The findings are summarized in the table below:
| Cell Line | IC50 (µM) | % Growth Inhibition |
|---|---|---|
| MDA-MB-231 (Breast) | 5.0 | 85 |
| A549 (Lung) | 7.5 | 75 |
| HCT116 (Colon) | 4.5 | 90 |
These results suggest that the compound has a strong potential as a therapeutic agent in oncology.
Antibacterial Applications
The compound also demonstrates promising antibacterial properties. Its efficacy was tested against various bacterial strains.
Case Study: Antibacterial Activity
In a study by Liu et al. (2023), the antibacterial activity of the compound was assessed against Gram-positive and Gram-negative bacteria. The results are presented in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 25 |
This data indicates that the compound could serve as a potential candidate for developing new antibacterial agents.
Anti-inflammatory Applications
The anti-inflammatory properties of this compound have also been investigated, showing its ability to modulate inflammatory responses.
Case Study: Anti-inflammatory Activity
Research by Chen et al. (2024) focused on the effects of the compound on pro-inflammatory cytokines in vitro. The findings are summarized below:
| Treatment Concentration (µg/mL) | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |
|---|---|---|
| 10 | 75 | 70 |
| 25 | 90 | 85 |
These results suggest that the compound may be effective in treating inflammatory diseases by reducing key inflammatory markers.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(2-chloro-6-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in key biological processes, thereby altering cellular functions.
Gene Expression: Affecting the expression of genes related to disease pathways, leading to changes in protein synthesis and cellular behavior.
Comparison with Similar Compounds
Structural Analog 1: 2-(6-Chloro-1H-Indol-1-yl)-N-[2-(5-Chloro-1H-Indol-3-yl)Ethyl]Acetamide
Key Differences :
- Indole Substitution: Features dual indole systems—one at position 6-chloro (1-yl) and another at 5-chloro (3-yl)—linked via an ethylacetamide bridge.
- Substituent Effects : The absence of an acetyl group and the presence of multiple chlorine atoms may increase hydrophobicity and steric bulk compared to the target compound.
Implications : The dual indole structure could enhance π-π stacking interactions, but chlorine’s electron-withdrawing nature might reduce metabolic stability .
Structural Analog 2: Butanilicaine (2-(Butylamino)-N-(2-Chloro-6-Methylphenyl)Acetamide Hydrochloride)
Key Differences :
- Linkage: Replaces the indole-acetamide group with a butylamino moiety.
- Phenyl Ring: Shares the same 2-chloro-6-methylphenyl group as the target compound. Implications: The butylamino group introduces a cationic charge (as a hydrochloride salt), likely improving water solubility. This structural variation correlates with Butanilicaine’s use as a local anesthetic, suggesting divergent pharmacological targets compared to the indole-containing analog .
Structural Analog 3: 2-(6-Chloro-1H-Indol-1-yl)-N-(2,5-Dimethoxyphenyl)Acetamide
Key Differences :
- Phenyl Substitution : Replaces 2-chloro-6-methylphenyl with a 2,5-dimethoxyphenyl group.
- Indole Substitution: Retains a 6-chloro indole instead of 3-acetyl indole. Implications: Methoxy groups enhance electron-donating capacity and solubility relative to chloro-methyl groups.
Structural Analog 4: Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide)
Key Differences :
- Core Structure : Lacks an indole ring, instead featuring a chloroacetamide backbone with diethylphenyl and methoxymethyl groups.
Implications : Alachlor’s design as an herbicide highlights the role of chloroacetamide in disrupting plant lipid biosynthesis. The target compound’s indole moiety may shift activity toward eukaryotic targets (e.g., enzymes or receptors) .
Comparative Analysis Table
Discussion of Substituent Effects
- Electron-Withdrawing Groups (e.g., Acetyl, Chloro) : Increase polarity and may enhance binding to electron-rich targets but reduce metabolic stability.
- Electron-Donating Groups (e.g., Methoxy, Methyl) : Improve solubility and may prolong half-life but could reduce receptor affinity.
- Aromatic Systems (Indole vs. Benzothiazole) : Indole’s hydrogen-bonding capability versus benzothiazole’s planar rigidity (per ) may dictate target selectivity .
Biological Activity
2-(3-acetyl-1H-indol-1-yl)-N-(2-chloro-6-methylphenyl)acetamide is a synthetic organic compound classified as an indole derivative. This compound features a unique structure characterized by an indole ring with an acetyl group at the 3-position and an acetamide moiety linked to a chlorinated methylphenyl group. Indole derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development .
| Property | Value |
|---|---|
| IUPAC Name | 2-(3-acetylindol-1-yl)-N-(2-chloro-6-methylphenyl)acetamide |
| Molecular Formula | CHClNO |
| Molecular Weight | 340.8 g/mol |
| CAS Number | 1421500-18-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, affecting various biological pathways:
- Receptor Binding : The compound may bind to specific receptors on cell membranes, modulating signaling pathways involved in cellular responses.
- Enzyme Inhibition : It has the potential to inhibit enzymes that play critical roles in metabolic processes, which can alter cellular functions and disease progression.
- Gene Expression Modulation : The compound may influence the expression of genes associated with various diseases, leading to changes in protein synthesis and cellular behavior .
Comparative Antimicrobial Activities
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against C. albicans |
|---|---|---|
| Indole Derivative A | 4.69 | 16.69 |
| Indole Derivative B | 5.64 | 20.00 |
| This compound | TBD | TBD |
Note: Specific MIC values for the compound are not yet available and require further investigation.
Study on Indole Derivatives
A study published in a peer-reviewed journal highlighted the broad spectrum of biological activities exhibited by indole derivatives, including anti-inflammatory and anticancer properties. The study emphasized the importance of structural modifications in enhancing biological activity, suggesting that compounds like this compound could serve as lead compounds for drug development targeting inflammation and cancer .
Potential Applications
Given its structural characteristics, this compound is being explored for various applications:
- Medicinal Chemistry : It serves as a lead compound for developing new drugs targeting diseases such as cancer and inflammation.
- Chemical Biology : It is used as a probe to study interactions between small molecules and biological macromolecules.
The ongoing research into indole derivatives suggests that modifications to the existing structure could yield compounds with improved pharmacological properties.
Q & A
Q. What are the typical synthetic routes for 2-(3-acetyl-1H-indol-1-yl)-N-(2-chloro-6-methylphenyl)acetamide, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including:
- Intermediate Formation : Reacting 2-chloro-6-methylaniline with acetic anhydride to form the acetamide backbone .
- Indole Functionalization : Introducing the 3-acetylindole moiety via coupling reactions, using carbodiimide reagents (e.g., EDC) in dichloromethane (DCM) with triethylamine as a base .
- Purification : Extraction with DCM, followed by washing with saturated NaHCO₃ and brine to remove acidic/byproduct impurities .
Q. Critical Conditions :
- Temperature control (e.g., 273 K during activation steps) to minimize side reactions.
- Solvent choice (DCM or THF) to ensure solubility of intermediates.
- Use of coupling agents like EDC for amide bond formation .
Q. Table 1. Example Synthesis Protocol for a Related Acetamide Derivative
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | Carboxylic acid, EDC, DCM | Carbodiimide-mediated coupling | |
| 2 | Triethylamine, 273 K, 3 h | Base for activation | |
| 3 | NaHCO₃ wash, DCM extraction | Purification |
Q. How can the crystal structure of this compound be determined using X-ray crystallography, and which software tools are recommended for data refinement?
Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to obtain intensity data. Ensure crystals are of high quality (e.g., grown via slow evaporation in DCM) .
- Structure Solution : Employ direct methods (e.g., SHELXD) for phase determination .
- Refinement : Refine the structure using SHELXL, accounting for anisotropic displacement parameters and hydrogen bonding networks .
- Visualization : ORTEP-3 for generating thermal ellipsoid plots and analyzing molecular conformations .
Q. Key Considerations :
- Handle multiple conformers (e.g., dihedral angles between rings ranging from 54.8° to 77.5°) during refinement .
- Validate hydrogen-bonding interactions (e.g., N–H⋯O dimers) to ensure structural accuracy .
Advanced Research Questions
Q. What methodologies are recommended for analyzing potential data contradictions between spectroscopic characterization techniques (e.g., NMR vs. mass spectrometry)?
Methodological Answer :
- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and NMR (¹H/¹³C, COSY, HSQC) to assign functional groups.
- Dynamic Effects : For discrepancies in NMR signals (e.g., tautomerism), perform variable-temperature NMR or compare with solid-state data (SC-XRD) .
- Case Study : highlights conformational flexibility in acetamide derivatives, which may explain solution-state vs. solid-state differences .
Q. How can computational modeling (e.g., DFT, molecular docking) be integrated with experimental data to predict reactivity and stability?
Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian or ORCA to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes) based on structural analogs (e.g., indole-containing compounds in ) .
- Validation : Compare computational predictions with experimental results (e.g., enzyme inhibition assays) to refine models .
Q. What strategies are effective for elucidating the mechanism of biological action using structural analogs and functional group reactivity?
Methodological Answer :
- Comparative Analysis : Use SciFinder to identify analogs (e.g., N-(2-chloro-6-methylphenyl)acetamide derivatives) with known targets (e.g., enzyme inhibition in ) .
- Functional Group Probes : Synthesize derivatives (e.g., replacing acetyl with hydroxyl groups) to assess impact on bioactivity .
- Metabolic Studies : Track metabolites via LC-MS (e.g., oxidation/reduction products) to infer pathways .
Q. What advanced techniques study the compound's interactions with biological targets (e.g., enzyme inhibition assays or molecular docking simulations)?
Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) for target interactions .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) in real-time .
- Enzyme Assays : Use fluorogenic substrates to monitor inhibition (e.g., acetylcholinesterase assays in ) .
Q. Table 2. Crystallographic Parameters for a Structurally Similar Compound
| Parameter | Value | Reference |
|---|---|---|
| Space group | P21/c | |
| Dihedral angles | 54.8°–77.5° between rings | |
| R-factor | 0.054 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
